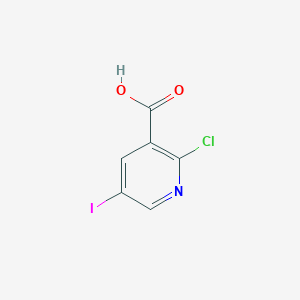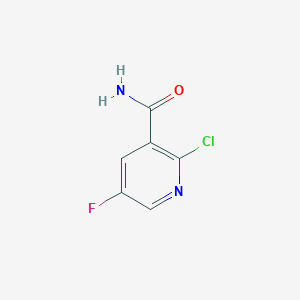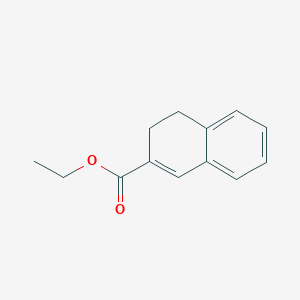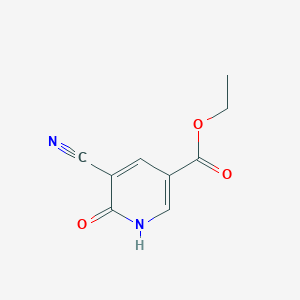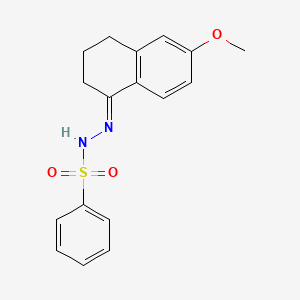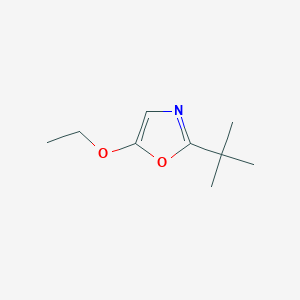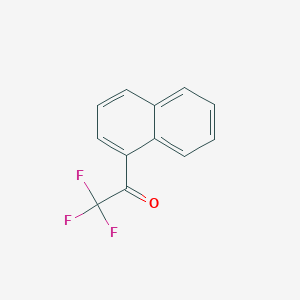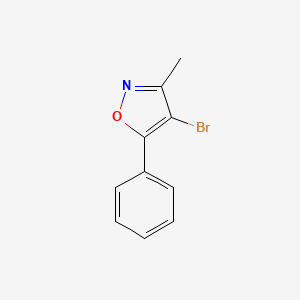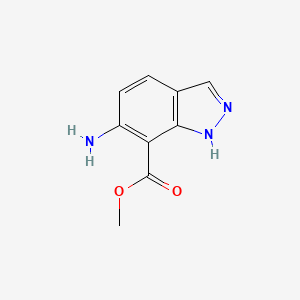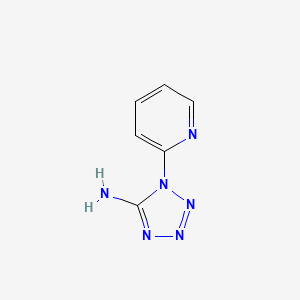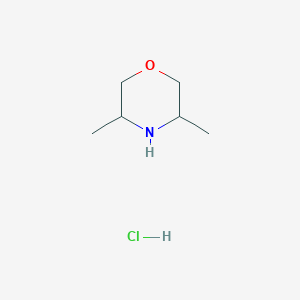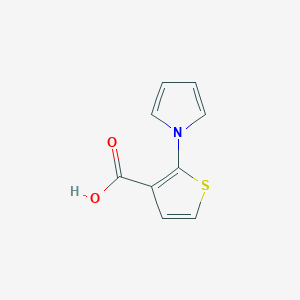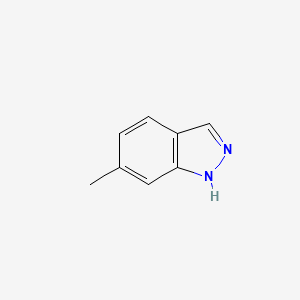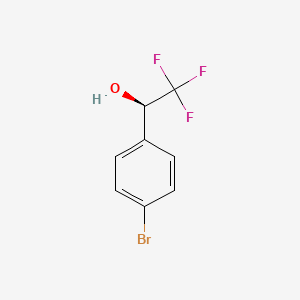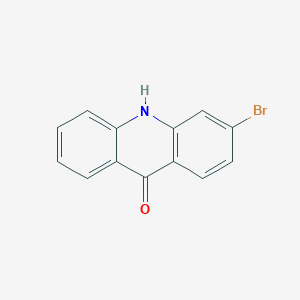
3-bromoacridin-9(10H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
Acridin-9(10H)-one (acridone, AD) features an orthogonal and highly rigid conformation . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Chemical Reactions Analysis
Acridin-9(10H)-one (acridone, AD) has been used as an acceptor to construct a series of deep-blue TADF emitters . By extending the π-skeleton of the carbazole donor by tuning the peripheral groups on the carbazole ring to slightly increase the donor strength, both the energy splittings between the S1 (1CT) and T1 (3LE) states and the T1 and T2 (3CT) states were gradually reduced .Physical And Chemical Properties Analysis
Acridin-9(10H)-one (acridone, AD) based TADF materials have been shown to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Applications De Recherche Scientifique
Antimalarial Properties
Research has shown that certain derivatives of 3-Bromoacridin-9(10H)-one, specifically 1,2,3,4-tetrahydroacridin-9(10H)-ones, exhibit significant potential as antimalarial agents. These compounds have been systematically synthesized and tested, revealing potent activity against clinically relevant malaria isolates with promising physicochemical properties and minimal cross-resistance (Cross et al., 2011).
DNA Interaction and Antitumor Activity
N10-alkylated 2-bromoacridones, closely related to 3-Bromoacridin-9(10H)-one, have been identified as potent antitumor compounds. Their interaction with DNA has been extensively studied, revealing specific binding constants and mechanisms of action. These studies have helped in understanding the drug-DNA interaction and potential chemical enhancements to improve binding affinity for better therapeutic outcomes (Thimmaiah et al., 2015).
Interaction with Ions
The interaction of 4,5-Diacetamidoacridine-9(10H)-one with different ions has been a subject of study, revealing complex behaviors like association and deprotonation events. This research is crucial for understanding the physicochemical properties of the compound and its derivatives in various environments (Lin et al., 2007).
Synthesis and Characterization
Studies have been conducted on the synthesis and characterization of different derivatives of 3-Bromoacridin-9(10H)-one, providing essential insights into their chemical properties and potential applications in various fields (Okoh, 2005).
Antibacterial Activity
Research has also explored the antibacterial activity of certain derivatives of 3-Bromoacridin-9(10H)-one, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli. These studies are foundational in the development of new antibacterial agents (Sakram et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYAMZGPAYCDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487396 | |
| Record name | 3-bromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromoacridin-9(10H)-one | |
CAS RN |
1140-92-7 | |
| Record name | 3-bromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



